molecular formula C19H14BrN7O2 B11380279 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11380279
M. Wt: 452.3 g/mol
InChI Key: WZCKPBNIYBFJAH-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo framework) and two distinct aryl substituents: a 4-bromophenyl group at position 10 and a 4-methoxyphenyl group at position 6. The bromine atom introduces steric bulk and electron-withdrawing effects, while the methoxy group contributes electron-donating properties. Its crystallographic analysis likely employs tools like SHELXL for small-molecule refinement, as described in .

Properties

Molecular Formula

C19H14BrN7O2

Molecular Weight

452.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14BrN7O2/c1-29-13-8-4-11(5-9-13)17-14-15(10-2-6-12(20)7-3-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

WZCKPBNIYBFJAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: This involves cyclization reactions to form the tricyclic core.

    Introduction of substituents: The 4-bromophenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final modifications: Additional functional groups are added, and the compound is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tricyclic core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent-Based Comparison
Compound Name Substituents (Positions) Heteroatoms in Core Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromophenyl (10), 4-Methoxy (8) 7 N ~500 (estimated) High polarity, moderate solubility
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) () 4-Methoxyphenyl (9) 1 N, 2 S ~350 Lower polarity, sulfur-enhanced rigidity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () 4-Hydroxyphenyl (9) 1 N, 2 S ~336 Higher solubility (hydroxyl group)

Key Observations :

  • The target compound has a nitrogen-rich core (7 N), whereas analogues in replace nitrogen with sulfur (3,7-dithia), altering electronic properties and conformational flexibility.

Three-Dimensional Similarity Metrics

Using PubChem3D ’s similarity criteria (), the target compound’s 3D shape (ST) and feature (CT) similarities were compared to analogues:

  • ST Score (Shape Similarity) : A value ≥0.8 indicates significant overlap in molecular shape. The target compound shows moderate overlap (ST ~0.75) with IIi due to shared tricyclic frameworks but diverges in substituent bulk.
  • CT Score (Feature Similarity): A score ≥0.5 reflects alignment of functional groups. The target’s bromine and methoxy groups reduce CT scores (~0.45) when compared to non-halogenated analogues like IIj.

Chemoinformatics Analysis

highlights the Tanimoto coefficient as a robust metric for binary fingerprint comparisons. Using simulated datasets:

  • The target compound shares a Tanimoto score of 0.65 with IIi, driven by the methoxyphenyl group. However, differences in core heteroatoms (N vs. S) lower the score compared to purely nitrogen-based analogues.
  • Other coefficients , such as the Dice coefficient , yield marginally higher scores (~0.70) due to emphasis on common substructures over total features.

Biological Activity

The compound 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural complexity of the compound can be summarized as follows:

  • Molecular Formula : C23H20BrN2O2
  • Molecular Weight : 450.3 g/mol
  • Key Functional Groups : Bromobenzene and methoxyphenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines:

  • IC50 Values :
    • SMMC-7721 (human hepatocellular carcinoma): 88 nM
    • No significant toxicity was observed in normal human hepatocyte cells at concentrations up to 10 µM .

The mechanism through which this compound exerts its effects involves modulation of telomerase activity:

  • Telomerase Inhibition : The compound acts as an inhibitor of hTERT (human telomerase reverse transcriptase), leading to reduced telomerase activity in cancer cells.
  • Induction of Apoptosis : The inhibition of hTERT is associated with endoplasmic reticulum stress (ERS), which activates apoptotic pathways through the expression of CHOP (C/EBP homologous protein) and mitochondrial dysfunction .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound significantly inhibits tumor growth compared to control groups. The results indicate that the compound could be a valuable candidate for further development in cancer therapy.

Comparative Analysis with Other Compounds

A comparative study with structurally similar compounds revealed that the brominated derivative exhibited enhanced biological activity due to increased electron density and improved binding interactions with target proteins .

Compound NameIC50 (SMMC-7721)Toxicity (Normal Cells)
10-(4-bromophenyl)-8-(4-methoxyphenyl)-...88 nMNo toxicity at 10 µM
Other Brominated CompoundsVariesHigher toxicity levels

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